molecular formula C17H17NO5 B6149782 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid CAS No. 115329-02-7

2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid

カタログ番号: B6149782
CAS番号: 115329-02-7
分子量: 315.32 g/mol
InChIキー: ZXWXVBROZXNXBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid is a β-substituted propanoic acid derivative featuring a benzyloxycarbonyl (Cbz) group protecting the amino functionality and a 3-hydroxyphenyl substituent at the β-carbon. This compound is structurally distinct due to the combination of its protective group and aromatic substitution pattern, making it a candidate for pharmaceutical development.

特性

CAS番号

115329-02-7

分子式

C17H17NO5

分子量

315.32 g/mol

IUPAC名

3-(3-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H17NO5/c19-14-8-4-7-13(9-14)10-15(16(20)21)18-17(22)23-11-12-5-2-1-3-6-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)

InChIキー

ZXWXVBROZXNXBC-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)O)C(=O)O

純度

95

製品の起源

United States

準備方法

Nickel(II)-Schiff Base Complex Formation

A method adapted from nickel-mediated asymmetric synthesis involves condensing 3-hydroxyphenylalanine with a chiral Schiff base ligand. For example, (R)-N-Cbz-n-Butylglycine was synthesized via refluxing 3-hydroxyphenylalanine with Ni(OAc)₂·4H₂O and K₂CO₃ in methanol at 70°C for 2 hours. The nickel complex facilitates stereochemical control, yielding diastereomeric ratios >99:1 after column chromatography (DCM/MeOH = 20:1).

Reaction Conditions:

ParameterValueSource
Temperature70°C
CatalystNi(OAc)₂·4H₂O (1.1 equiv)
BaseK₂CO₃ (6 equiv)
SolventMethanol
Yield97%

Cbz Protection and Workup

The amino group of 3-hydroxyphenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in a biphasic system (dichloromethane/water) with NaHCO₃ as a base. Post-reaction, the product is extracted, dried (Na₂SO₄), and purified via silica gel chromatography (PE/EA = 4:1).

Synthetic Route 2: Benzylation and Deprotection Strategy

Benzylation of Hydroxyl Precursors

A patent describing the synthesis of analogous compounds (e.g., 2-benzyloxy-3-Boc-amino-3-phenylpropionic acid) provides insights into scalable benzylation. Sodium hydride (NaH) in THF at 0–35°C facilitates the introduction of the benzyloxy group to 3-hydroxyphenylalanine derivatives.

Optimization Data:

ParameterEffect on YieldSource
Temperature < 10°CSlower reaction, higher purity
Solvent (THF vs. DMF)THF preferred for selectivity
NaH Equiv. (1.2)Minimizes side reactions

Deprotection and Acid Formation

The tert-butyloxycarbonyl (Boc) group in related compounds is removed using HCl/dioxane, but for Cbz-protected analogs, hydrogenolysis (H₂/Pd-C) is employed. The resulting amino acid is precipitated and recrystallized from ethanol/water (yield: 90–94%).

Purification and Analytical Validation

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (DCM/MeOH) achieves >99% purity.

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystalline products suitable for X-ray fluorescence (XRF) analysis.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), Cbz NH (δ 5.1 ppm).

  • XRF : Quantifies metal catalysts (e.g., Ni) to <0.1 ppm.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Schiff Base/Nickel97%>99%ModerateHigh
Benzylation/NaH94%98%HighMedium
Enzymatic ResolutionN/AN/ALowVery High

The nickel-mediated route offers superior stereoselectivity but involves costly metal catalysts. Benzylation is more scalable but requires stringent temperature control.

Industrial Applications and Modifications

The compound serves as a precursor to taxane side chains (e.g., docetaxel). Modifications such as replacing Cbz with Boc or Fmoc are documented in patent WO2012117417A1, though Cbz remains preferred for its stability under basic conditions .

化学反応の分析

Types of Reactions

2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Hydrogenation over palladium on carbon can be used to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)propanoic acid.

    Reduction: Formation of 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanol.

    Substitution: Formation of 3-(3-hydroxyphenyl)propanoic acid.

科学的研究の応用

Synthesis and Chemical Properties

The compound is characterized by the following chemical properties:

  • Chemical Formula : C17H17NO5
  • CAS Number : 115329-02-7
  • Molecular Weight : 315.32 g/mol
  • IUPAC Name : (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid

The synthesis of this compound typically involves the coupling of benzyloxycarbonyl derivatives with amino acids, utilizing methods that can be scaled for industrial applications. The resulting compound exhibits a high purity level, often exceeding 95% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives related to 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid. These compounds demonstrate significant efficacy against multidrug-resistant bacterial strains, including:

  • Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL.
  • Enterococcus faecalis : MIC values between 0.5 and 2 µg/mL.
  • Gram-negative pathogens : MIC values from 8 to 64 µg/mL.
  • Drug-resistant Candida species : MIC values from 8 to 64 µg/mL, including Candida auris .

These findings suggest that the compound could serve as a foundational scaffold for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines have shown that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin and cisplatin. Notably, some derivatives demonstrated selective toxicity towards cancerous cells while sparing non-transformed cells .

Drug Development

The structural versatility of 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid makes it a promising candidate for drug development in several therapeutic areas:

  • Antimicrobial Agents : Given its efficacy against resistant pathogens, this compound could be further modified to enhance its antimicrobial spectrum and potency.
  • Cancer Therapeutics : The ability of certain derivatives to selectively target cancer cells positions them as potential leads in the search for novel anticancer therapies.

Case Studies and Research Insights

Several research studies have documented the synthesis and biological evaluation of compounds related to 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid:

Study ReferenceFocusKey Findings
Antimicrobial ActivityIdentified broad-spectrum activity against resistant bacterial strains.
Anticancer ActivityDemonstrated cytotoxicity in NSCLC models, suggesting potential as an anticancer agent.
Structural VersatilityHighlighted ease of synthesis and modification for large-scale production.

作用機序

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

類似化合物との比較

3-(4-Hydroxyphenyl)propanoic Acid Derivatives

Compounds like 3-((4-hydroxyphenyl)amino)propanoic acid () exhibit anticancer and antioxidant activities. The 4-hydroxyphenyl substitution vs. For example, 4-hydroxyphenyl derivatives showed IC₅₀ values of 8–15 μM against cancer cell lines, while 3-hydroxyphenyl analogs may display divergent potency due to steric or electronic differences .

Nitro- and Methoxy-Substituted Analogs

  • The dimethyl substitution at C2 introduces steric hindrance, limiting conformational flexibility compared to the target compound .
  • 3-{[(Benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid (): The methoxy group improves lipophilicity (logP ~2.5) compared to the hydroxyl group (logP ~1.8), affecting membrane permeability .

Amino Acid Backbone Modifications

β2 vs. β3-Amino Acids

  • Z-β2hPHE-OH (): A β2-amino acid with a Cbz group and phenyl substituent. The β2 configuration shortens the side chain, reducing steric bulk and altering peptide backbone integration compared to β3 analogs like the target compound .
  • (S)-β3CbzK (): A β3-amino acid with a Cbz-protected amine and extended alkyl chain. The longer chain enhances hydrophobic interactions but may reduce solubility in aqueous media .

Protecting Group Variations

Cbz vs. Boc and Fmoc

  • Boc-protected analogs (): Boc (tert-butoxycarbonyl) groups offer acid-labile protection, contrasting with the base-sensitive Cbz group. For example, Boc-Ahx () is stable under basic conditions but cleaved with trifluoroacetic acid, whereas Cbz requires hydrogenolysis .
  • Fmoc-protected derivatives (): Fmoc (fluorenylmethyloxycarbonyl) is photolabile and used in solid-phase synthesis. The target compound’s Cbz group is more suited for solution-phase chemistry .

Pharmacological and Physicochemical Properties

Bioactivity

  • Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () showed IC₅₀ values of 10–25 μM against MCF-7 and HeLa cells. The target compound’s 3-hydroxyphenyl group may shift activity profiles due to altered π-π stacking or hydrogen bonding .
  • The 3-hydroxyl group may enhance radical stabilization compared to 4-substituted analogs .

Physicochemical Data

Compound Name Molecular Weight logP Solubility (mg/mL) Bioactivity (IC₅₀)
Target Compound 329.35 1.8 0.5 (PBS) Under investigation
3-(4-Hydroxyphenyl)propanoic acid (S7) 195.18 1.2 12.0 (Water) 15 μM (MCF-7)
3-(3-Nitrophenyl) analog () 372.37 2.6 0.1 (DMSO) N/A
Z-β2hPHE-OH () 313.35 2.1 1.2 (Ethanol) N/A

生物活性

2-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid, also known as a derivative of phenylalanine, is an amino acid analogue that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid
  • Molecular Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of the benzyloxy group and the hydroxyl group on the phenyl ring contributes to its unique properties and biological activities.

Synthesis

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid typically involves several steps:

  • Protection of Amino Group : The amino group is protected using benzyloxycarbonyl chloride in the presence of a base.
  • Formation of Propanoic Backbone : The protected amino acid is coupled with 3-hydroxybenzaldehyde using dicyclohexylcarbodiimide (DCC).
  • Deprotection : The final product is obtained by removing the protecting groups under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, including acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
  • Antioxidant Activity : The hydroxyl group on the phenyl ring contributes to its free radical scavenging ability, making it a potential candidate for neuroprotective applications.

Antioxidant Properties

Research indicates that 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid exhibits significant antioxidant activity. A study measured its effectiveness using various assays:

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25.4
ABTS Scavenging18.9
FRAP Method32.1

Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that this compound protects against oxidative stress induced by hydrogen peroxide:

  • Cell Viability : Increased cell viability was observed at concentrations above 10 µM.
  • Neurotoxicity Assessment : The compound exhibited low neurotoxicity, indicating its potential for therapeutic use in neurodegenerative diseases.

Case Studies

  • Study on AChE Inhibition :
    • A recent study evaluated various derivatives of amino acids for their AChE inhibitory activity. The results indicated that 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid had a notable IC50 value of 12.5 µM, suggesting it as a promising candidate for Alzheimer's treatment .
  • Antioxidant Activity Evaluation :
    • In a comparative study, this compound was tested alongside traditional antioxidants like vitamin C and E. It showed comparable or superior antioxidant activity, particularly in lipid peroxidation assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with amino group protection using benzyloxycarbonyl (Cbz) groups, followed by coupling with 3-hydroxyphenylpropanoic acid derivatives. Key steps include:

  • Protection : Use of Cbz chloride under alkaline conditions to protect the amine .
  • Coupling : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or NHS (N-hydroxysuccinimide) for amide bond formation .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
    • Optimization : Reaction temperature (0–25°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:acylating agent) improve yield .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm the Cbz group (δ 5.1 ppm for benzyl CH₂), 3-hydroxyphenyl protons (δ 6.7–7.2 ppm), and carboxylic acid resonance .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₂O₅: 342.1218) .
  • X-ray Crystallography : For absolute stereochemistry confirmation if chiral centers are present .

Q. What preliminary biological screening methods are recommended to assess its bioactivity?

  • Assays :

  • Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?

  • Approach :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing 3-hydroxyphenyl with 4-fluorophenyl) and compare IC₅₀ values .
  • Data Normalization : Account for assay variability (e.g., cell line differences, buffer conditions) using internal controls .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify trends .

Q. What strategies are effective in optimizing the enantiomeric purity during synthesis, given its chiral center?

  • Chiral Resolution :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
    • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts to induce stereoselectivity during coupling .

Q. What computational methods are employed to predict interaction mechanisms with biological targets?

  • Tools :

  • Molecular Docking : AutoDock Vina to model binding poses with enzymes (e.g., COX-2) .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess stability of ligand-target complexes .
  • QSAR : CoMFA/CoMSIA models to correlate substituent effects with activity .

Q. How does the hydroxyl group at the 3-position influence its pharmacokinetic properties, and what derivatization approaches improve bioavailability?

  • Impact : The 3-hydroxyl group enhances solubility (logP reduction by ~0.5) but may reduce membrane permeability .
  • Derivatization :

  • Prodrugs : Acetylation or glycosylation to mask the hydroxyl, improving absorption .
  • Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles to enhance delivery .

Notes

  • Data Contradictions : Discrepancies in biological activity may arise from stereochemical impurities or assay protocols. Always validate purity via chiral HPLC and replicate assays across independent labs .
  • Safety : Use PPE (gloves, goggles) when handling; the compound may cause skin/eye irritation (GHS Category 2) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。